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Abstract
SR1664 is a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator that

functions as a non-agonist ligand. It exhibits potent anti-diabetic properties by blocking the

cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273, without

inducing the classical adipogenic transcriptional program associated with full agonists like

thiazolidinediones (TZDs).[1][2][3] This unique mechanism of action allows SR1664 to improve

insulin sensitivity and reduce hepatic fibrosis in vivo, without the adverse side effects of fluid

retention, weight gain, or bone loss commonly observed with TZD treatment.[1][4][5] These

application notes provide detailed protocols for the in vivo administration of SR1664 in murine

models of metabolic disease.

Data Presentation
Table 1: In Vivo Efficacy of SR1664 in Murine Models
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Animal
Model

Diet
SR1664
Dosage

Treatment
Duration

Key
Outcomes

Reference

Diet-Induced

Obese (DIO)

Wild-Type

Mice

High-Fat,

High-Sugar

Dose-

dependent

(up to 10

mg/kg, twice

daily

injection)

5 days

Decreased

PPARγ

phosphorylati

on at S273 in

adipose

tissue,

reduced

fasting

insulin,

improved

insulin

resistance

(HOMA-IR).

[1]

[1]

Leptin-

deficient

ob/ob Mice

Standard

Chow

40 mg/kg

(twice daily

injection)

5 and 11

days

Reduced

PPARγ

phosphorylati

on at S273,

improved

glucose

homeostasis

without

weight gain

or fluid

retention.[1]

[6]

[1][6]

Diet-Induced

Obese

C57BL6/J

Mice

High-Fat,

High-

Carbohydrate

(HFHC)

Not specified Final 4 weeks

of a 16-week

diet

Reduced liver

fibrosis,

decreased

activated

hepatic

stellate cells

(HSCs),

reduced lipid

[4]
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droplet size in

the liver. No

significant

change in

weight gain,

fasting

insulin, or

glucose.[4]

Table 2: Comparative In Vivo Effects of SR1664 and
Rosiglitazone in ob/ob Mice

Parameter Vehicle
Rosiglitazone (8
mg/kg, twice daily)

SR1664 (40 mg/kg,
twice daily)

PPARγ

Phosphorylation at

S273

Baseline
Similar reduction to

SR1664[1]

Similar reduction to

Rosiglitazone[1]

Body Weight Gain No significant change Significant increase[6]
No significant

change[6]

Fluid Retention

(Hematocrit)
No significant change

Decrease

(hemodilution)[6]

No significant

change[6]

Body Adiposity No significant change Increase[6]
No significant

change[6]

Signaling Pathway
The primary mechanism of SR1664's therapeutic action involves the modulation of the PPARγ

signaling pathway. In states of obesity and insulin resistance, Cdk5 activity is increased in

adipose tissue, leading to the phosphorylation of PPARγ at serine 273.[1][7] This

phosphorylation event alters the transcriptional activity of PPARγ, contributing to insulin

resistance. SR1664 binds to PPARγ and, without activating classical transcriptional pathways,

effectively blocks this Cdk5-mediated phosphorylation.[1][3][8] This restores a more normal

pattern of gene expression, leading to improved insulin sensitivity.[7]
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Caption: SR1664 blocks Cdk5-mediated phosphorylation of PPARγ to improve insulin

sensitivity.

Experimental Protocols
Preparation of SR1664 for In Vivo Administration
This protocol describes the preparation of a clear solution of SR1664 suitable for

intraperitoneal (IP) injection in mice.

Materials:

SR1664 powder

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80

Saline (0.9% NaCl)

Sterile microcentrifuge tubes
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Vortex mixer

Heater and/or sonicator (optional)

Procedure:

Prepare a stock solution in DMSO: Based on the desired final concentration, weigh the

appropriate amount of SR1664 and dissolve it in DMSO. For example, to prepare a 25

mg/mL stock solution, dissolve 25 mg of SR1664 in 1 mL of DMSO.

Formulate the vehicle: The recommended vehicle for SR1664 is a mixture of 10% DMSO,

40% PEG300, 5% Tween-80, and 45% Saline.[9]

Prepare the working solution:

For a 1 mL final working solution, begin with the appropriate volume of the DMSO stock

solution.

Add 400 µL of PEG300 and mix thoroughly.

Add 50 µL of Tween-80 and mix until the solution is homogenous.

Add 450 µL of saline to bring the final volume to 1 mL.

Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication

can be used to aid dissolution.[9]

Storage: It is recommended to prepare the working solution fresh on the day of use. The

stock solution in DMSO can be stored at -80°C for up to 6 months.[9]

In Vivo Administration in a Diet-Induced Obesity (DIO)
Mouse Model
This protocol outlines the general procedure for administering SR1664 to mice with diet-

induced obesity.

Animal Model:
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Male C57BL/6J mice, 6-8 weeks of age.

Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.

Experimental Workflow:

Animal Preparation Treatment Phase

Analysis

Acclimatize C57BL/6J mice

Induce obesity with
high-fat diet (12-16 weeks)

Randomize mice into
treatment groups (Vehicle, SR1664)

Administer SR1664 (e.g., 10 mg/kg)
or vehicle via IP injection twice daily

Monitor body weight and
food intake daily

Perform glucose tolerance test (GTT)
on day 5

Collect blood samples for
insulin and glucose measurement

Harvest tissues (e.g., adipose, liver)
for analysis (e.g., Western blot for p-PPARγ)

Click to download full resolution via product page

Caption: General workflow for in vivo SR1664 administration and analysis in DIO mice.
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Acclimatization and Diet: Acclimatize mice for at least one week before starting the high-fat

diet. Monitor body weights to confirm the development of obesity.

Randomization: After the diet-induction period, randomize mice into treatment groups (e.g.,

vehicle control, SR1664).

Administration: Administer the freshly prepared SR1664 solution or vehicle via intraperitoneal

(IP) injection twice daily at the desired dosage.[1]

Monitoring: Record body weight and food intake daily.

Metabolic Phenotyping:

Glucose Tolerance Test (GTT): On day 5 of treatment, perform a GTT by fasting the mice

for 6 hours, followed by an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).

Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

Insulin and Glucose Levels: Collect blood samples via tail vein or cardiac puncture at the

end of the study to measure fasting plasma insulin and glucose levels. Calculate the

Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).

Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and

harvest tissues such as white adipose tissue (WAT) and liver. Snap-freeze tissues in liquid

nitrogen and store at -80°C for later analysis, such as Western blotting to determine the

phosphorylation status of PPARγ.

Conclusion
SR1664 represents a promising class of PPARγ modulators with potent anti-diabetic and anti-

fibrotic effects in vivo.[1][4] Its mechanism of selectively blocking Cdk5-mediated PPARγ

phosphorylation without classical agonism allows for the separation of therapeutic benefits from

the adverse side effects associated with traditional TZDs.[1][3][10] The protocols outlined in

these application notes provide a framework for researchers to investigate the in vivo efficacy

and mechanism of action of SR1664 and similar compounds in preclinical models of metabolic

diseases. Careful attention to formulation and administration is crucial for obtaining reliable and

reproducible results. While SR1664 itself has unfavorable pharmacokinetic properties that may
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preclude its clinical use, it serves as a valuable tool compound and a proof-of-concept for the

development of next-generation selective PPARγ modulators.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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